4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide, also known as ACY-241, is a small molecule inhibitor that targets the deacetylase activity of the protein complex known as histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell migration, and immune response. Inhibition of HDAC6 has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and spectral characterization of compounds containing 1,3,4-oxadiazol-2-yl and benzamide groups. For instance, Mahmoud et al. (2012) described the preparation of 1,3,4-oxadiazol-2-yl derivatives through reactions involving readily available starting materials, highlighting the versatility of these compounds in synthetic chemistry (Mahmoud et al., 2012). Similarly, the work by Danilyuk et al. (2016) on electrophilic intramolecular cyclization of unsaturated compounds further demonstrates the chemical flexibility and potential of such structures for generating complex heterocyclic frameworks (Danilyuk et al., 2016).
Anticancer Applications
The anticancer potential of compounds featuring the 1,3,4-oxadiazol-2-yl moiety is a significant area of research. Ravinaik et al. (2021) designed, synthesized, and evaluated a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. These compounds exhibited moderate to excellent efficacy against various cancer cell lines, underscoring their potential as therapeutic agents (Ravinaik et al., 2021).
Mechanistic Insights and Biological Activities
The mechanistic aspects and broader biological activities of compounds containing 1,3,4-oxadiazol-2-yl and benzamide segments are explored in various studies. Ladd et al. (2013) investigated the palladium-catalyzed ring-opening of cyclopropyl benzamides, leading to the synthesis of benzo[c]azepine-1-ones through C(sp3)–H functionalization, revealing insights into reaction mechanisms and the potential for generating biologically active molecules (Ladd et al., 2013).
Herbicidal and Pharmacological Properties
The synthesis and evaluation of herbicidal activities of tetrazoles and 1,3,4-oxadiazoles by Bao (2008) demonstrate the agricultural relevance of these compounds, providing a foundation for the development of new herbicides with improved efficacy (Bao, 2008).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-16(19-18-21-20-17(26-18)14-5-6-14)13-7-9-15(10-8-13)27(24,25)22-11-3-1-2-4-12-22/h7-10,14H,1-6,11-12H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRKWENJAJLTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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